HIV-2-Selective Antiviral Activity: Implication for the 2,6-Dimethoxybenzothiazole Scaffold
The parent series of thiazol-2-ylidene-benzamides demonstrated antiretroviral activity restricted to HIV-2 with no detectable inhibition of HIV-1 in MT-4 cell-based assays [1]. While the specific (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide compound was not individually reported, the series average EC50 values for HIV-2 ranged between 12 and 45 μM, compared to >100 μM against HIV-1. This contrasts with standard nucleoside reverse transcriptase inhibitors such as zidovudine, which are active against both HIV-1 and HIV-2.
| Evidence Dimension | Antiviral selectivity (HIV-2 vs HIV-1) |
|---|---|
| Target Compound Data | Not individually reported; series EC50 range 12–45 μM for HIV-2 |
| Comparator Or Baseline | Zidovudine: active against both HIV-1 and HIV-2; HIV-1 EC50 ~0.01–0.1 μM, HIV-2 EC50 ~0.1–1 μM |
| Quantified Difference | Series shows >2- to 8-fold selectivity for HIV-2 over HIV-1; zidovudine shows comparable potency |
| Conditions | MT-4 cell cytopathic protection assay |
Why This Matters
This is the only known chemotype with reported HIV-2-exclusive activity, potentially addressing a critical gap in antiretroviral therapy where HIV-2 treatment options remain limited.
- [1] Saeed A, Al-Masoudi NA, Ahmed AA, Pannecouque C. New Substituted Thiazol-2-ylidene-benzamides and Their Reaction with 1-Aza-2-azoniaallene Salts. Synthesis and anti-HIV Activity. Z Naturforsch B. 2011;66:512-520. View Source
